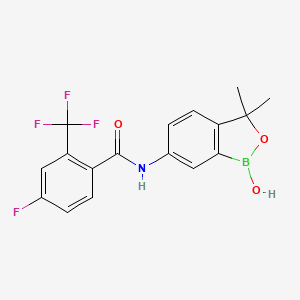
Acoziborole
Cat. No. B605153
M. Wt: 367.1 g/mol
InChI Key: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440994B2
Procedure details


A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).


Quantity
554 g
Type
reactant
Reaction Step Two




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9]([CH3:11])([CH3:10])[O:8][B:7]([OH:12])[C:6]=2[CH:13]=1.C([O-])([O-])=O.[K+].[K+].[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[C:23]([C:30]([F:33])([F:32])[F:31])[CH:22]=1.C(OC(C)C)(=O)C>O.CC(C)=O.C1COCC1>[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[C:9]([CH3:10])([CH3:11])[O:8][B:7]([OH:12])[C:6]=3[CH:13]=2)=[O:26])=[C:23]([C:30]([F:31])([F:32])[F:33])[CH:22]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
554 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC2=C(B(OC2(C)C)O)C1
|
|
Name
|
|
|
Quantity
|
865 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
780 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C(=O)Cl)C=C1)C(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC2=C(B(OC2(C)C)O)C1
|
Step Five
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting suspension was aged for 24 h at room temperature
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were partitioned
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was further extracted with water (2.8 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a tan solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a seed bed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids were collected on a frit
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was rinsed with 1:1 acetone/water (1.0 L) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C(=O)NC=2C=CC3=C(B(OC3(C)C)O)C2)C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
